4-Piperidinol, 1-butyl-4-(2-pyridyl)methyl-, acetate, dihydrochloride
Overview
Description
NU1064 is a potent inhibitor of poly(adenosine diphosphate-ribose) polymerase, an enzyme involved in the repair of deoxyribonucleic acid damage. This compound has shown significant potential in enhancing the cytotoxicity of various anti-cancer agents, making it a valuable tool in cancer research .
Preparation Methods
The synthesis of NU1064 involves several steps, starting with the preparation of the core structure, followed by functional group modifications to achieve the desired properties. The exact synthetic routes and reaction conditions are proprietary and may vary depending on the manufacturer. Industrial production methods typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity .
Chemical Reactions Analysis
NU1064 undergoes several types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.
Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperatures. The major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
NU1064 has a wide range of scientific research applications, including:
Chemistry: Used as a tool to study the mechanisms of poly(adenosine diphosphate-ribose) polymerase inhibition and its effects on deoxyribonucleic acid repair.
Biology: Employed in cell culture studies to investigate the role of poly(adenosine diphosphate-ribose) polymerase in cellular processes.
Medicine: Explored as a potential therapeutic agent in cancer treatment due to its ability to enhance the cytotoxicity of anti-cancer drugs.
Industry: Utilized in the development of new drugs and therapeutic strategies targeting poly(adenosine diphosphate-ribose) polymerase
Mechanism of Action
NU1064 exerts its effects by inhibiting poly(adenosine diphosphate-ribose) polymerase, an enzyme that plays a crucial role in the repair of deoxyribonucleic acid damage. By inhibiting this enzyme, NU1064 prevents the repair of deoxyribonucleic acid damage, leading to increased cytotoxicity in cancer cells. The molecular targets and pathways involved include the deoxyribonucleic acid damage response pathway and the poly(adenosine diphosphate-ribose) polymerase signaling pathway .
Comparison with Similar Compounds
NU1064 is similar to other poly(adenosine diphosphate-ribose) polymerase inhibitors, such as NU1025 and olaparib. NU1064 is unique in its ability to potentiate the cytotoxicity of a wide range of anti-cancer agents, making it a valuable tool in cancer research. Similar compounds include:
NU1025: Another potent poly(adenosine diphosphate-ribose) polymerase inhibitor with similar properties to NU1064.
Properties
CAS No. |
63916-38-1 |
---|---|
Molecular Formula |
C17H28Cl2N2O2 |
Molecular Weight |
363.3 g/mol |
IUPAC Name |
[1-butyl-4-(pyridin-2-ylmethyl)piperidin-4-yl] acetate;dihydrochloride |
InChI |
InChI=1S/C17H26N2O2.2ClH/c1-3-4-11-19-12-8-17(9-13-19,21-15(2)20)14-16-7-5-6-10-18-16;;/h5-7,10H,3-4,8-9,11-14H2,1-2H3;2*1H |
InChI Key |
VGWNCYGMSISHSA-UHFFFAOYSA-N |
SMILES |
CCCCN1CCC(CC1)(CC2=CC=CC=N2)OC(=O)C.Cl.Cl |
Canonical SMILES |
CCCCN1CCC(CC1)(CC2=CC=CC=N2)OC(=O)C.Cl.Cl |
Appearance |
white solid powder |
63916-38-1 | |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>2 years if stored properly |
solubility |
Soluble in DMSO, not in water |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
NU1064; NU-1064; NU 1064. |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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